N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that features multiple thiophene rings. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thiophene rings: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Functionalization of the thiophene rings: Introduction of hydroxyl and carboxamide groups can be done through various substitution reactions.
Coupling reactions: The thiophene rings can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide can be used in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways involving sulfur-containing compounds.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of organic electronic materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest, influencing its behavior in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxamide
- Thiophene-3-carboxamide
- 2-Hydroxyethylthiophene
- 3-Hydroxyethylthiophene
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is unique due to the presence of multiple thiophene rings and functional groups, which can impart distinct chemical and physical properties compared to simpler thiophene derivatives.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S3/c17-14(11-3-6-19-8-11)16-10-15(18,12-4-7-20-9-12)13-2-1-5-21-13/h1-9,18H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOBGAQFGMPNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CSC=C2)(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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